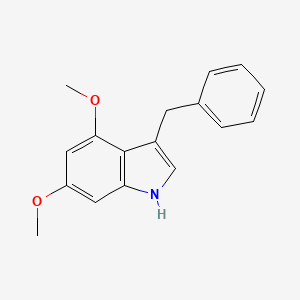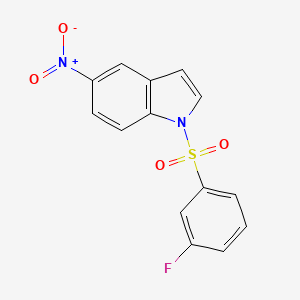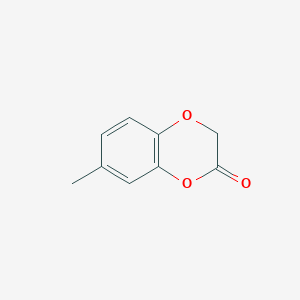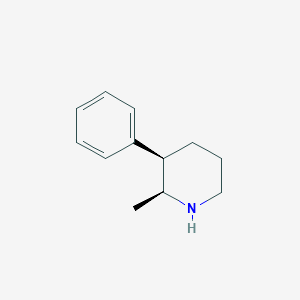![molecular formula C14H14O3S2 B14205947 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione CAS No. 850163-42-7](/img/structure/B14205947.png)
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione typically involves the reaction of Meldrum’s acid with carbon disulfide. This one-pot process is carried out under controlled conditions to ensure the formation of the desired product . The reaction is usually performed in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can react with nucleophiles, such as amines, to form zwitterionic intermediates.
Substitution Reactions: It can undergo substitution reactions with different nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
N,N-Dimethylformamide: A solvent used in nucleophilic addition reactions.
Potassium Carbonate: A base that facilitates the formation of zwitterionic intermediates.
Major Products Formed
The major products formed from the reactions of this compound include various substituted derivatives, which can be further utilized in different applications .
科学的研究の応用
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione has several scientific research applications, including:
作用機序
The mechanism of action of 3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione involves nucleophilic addition and substitution reactions. The bis(methylsulfanyl) groups and the phenyloxane ring play crucial roles in stabilizing intermediates and facilitating the formation of final products . The molecular targets and pathways involved in its reactions are primarily related to its ability to form zwitterionic intermediates and undergo nucleophilic substitution .
類似化合物との比較
Similar Compounds
Uniqueness
3-[Bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione is unique due to its phenyloxane ring, which distinguishes it from other similar compounds
特性
CAS番号 |
850163-42-7 |
|---|---|
分子式 |
C14H14O3S2 |
分子量 |
294.4 g/mol |
IUPAC名 |
3-[bis(methylsulfanyl)methylidene]-6-phenyloxane-2,4-dione |
InChI |
InChI=1S/C14H14O3S2/c1-18-14(19-2)12-10(15)8-11(17-13(12)16)9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChIキー |
KNCQQLOGPWHHRA-UHFFFAOYSA-N |
正規SMILES |
CSC(=C1C(=O)CC(OC1=O)C2=CC=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(3-Methylhex-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14205871.png)
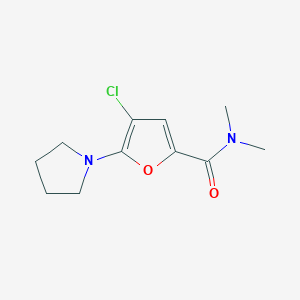
![1(2H)-Phthalazinone, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-methyl-](/img/structure/B14205885.png)

![3-(4-Phenoxyphenyl)-7-(1h-pyrrol-2-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14205909.png)
![{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile](/img/structure/B14205912.png)
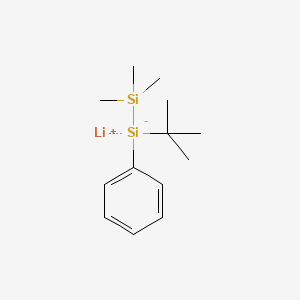
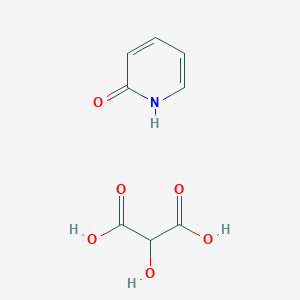
![3-[(1R)-1-methoxy-1-phenylethyl]-5-methyl-1H-pyrazole](/img/structure/B14205934.png)
